![molecular formula C12H15N3 B2740733 2-Ethyl-5-methyl-4-phenylpyrazol-3-amine CAS No. 1517764-11-2](/img/structure/B2740733.png)
2-Ethyl-5-methyl-4-phenylpyrazol-3-amine
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Overview
Description
Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . They are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The specific synthesis pathway for “2-Ethyl-5-methyl-4-phenylpyrazol-3-amine” would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “2-Ethyl-5-methyl-4-phenylpyrazol-3-amine” would include additional ethyl, methyl, and phenyl groups attached to the pyrazole ring.Chemical Reactions Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety.Scientific Research Applications
- Leishmaniasis and malaria are significant global health challenges. Researchers have explored the antiparasitic potential of this compound. A molecular simulation study justified its potent in vitro antipromastigote activity, particularly in the context of Leishmania parasites . Further investigations could lead to novel treatments.
- As an intermediate in organic synthesis, 1-ethyl-3-methyl-4-phenyl-1H-pyrazol-5-amine plays a crucial role. Its amino group exhibits notable alkalinity and nucleophilicity, enabling a range of nucleophilic substitution reactions. Researchers can modify and synthesize drug molecules and bioactive compounds using this versatile building block .
Antiparasitic Activity
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit a wide variety of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
A study on similar pyrazole derivatives revealed that they exhibit cytotoxic activity on several human cell lines
Biochemical Pathways
Given the cytotoxic activity of similar pyrazole derivatives , it is plausible that the compound may affect pathways related to cell survival and proliferation.
Result of Action
Similar pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines , suggesting that the compound may induce cell death or inhibit cell proliferation.
properties
IUPAC Name |
2-ethyl-5-methyl-4-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-15-12(13)11(9(2)14-15)10-7-5-4-6-8-10/h4-8H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIAJUOMPFBZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methyl-4-phenyl-1h-pyrazol-5-amine | |
CAS RN |
1517764-11-2 |
Source
|
Record name | 1-ethyl-3-methyl-4-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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